5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

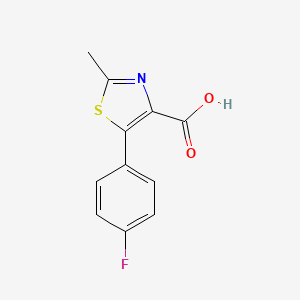

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxylic acid functional group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluoroaniline with α-bromoacetylacetone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Substitution: Introduction of various substituents on the fluorophenyl ring, leading to a diverse range of derivatives.

Applications De Recherche Scientifique

Antidiabetic Properties

Recent studies indicate that thiazole derivatives, including 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, exhibit significant antidiabetic effects. For instance, a related compound demonstrated the ability to reduce hyperglycemia and improve insulin sensitivity in diabetic animal models through antioxidant and anti-inflammatory mechanisms .

Anticancer Potential

Research has shown that thiazole derivatives can possess anticancer properties. A study evaluating various thiazole compounds reported their effectiveness against human cancer cell lines, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment . The structure of this compound may contribute to its activity against specific tumor types.

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats treated with a thiazole derivative similar to this compound revealed significant improvements in glucose tolerance and reductions in lipid profiles. The compound was administered for four weeks, resulting in normalized serum glucose levels and improved markers of oxidative stress .

Case Study 2: Anticancer Activity

In vitro studies on human cervical cancer cell lines treated with thiazole derivatives indicated a marked decrease in cell viability compared to untreated controls. The compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound Used | Model/Method | Result |

|---|---|---|---|

| Antidiabetic | Thiazole derivative (similar structure) | Diabetic rat model | Reduced hyperglycemia; improved insulin sensitivity |

| Anticancer | Thiazole derivatives | Human cervical cancer cells | Induced apoptosis; decreased cell viability |

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. The thiazole ring itself can participate in π-π stacking interactions, contributing to the overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

5-(4-Methylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic properties, making it a valuable compound for further research and development.

Activité Biologique

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS Number: 433283-22-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8FNO2S

- Molecular Weight : 237.25 g/mol

- CAS Number : 433283-22-8

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from the methyl ester derivative. The compound can be synthesized through the following general steps:

- Hydrolysis of the methyl ester in a basic medium (sodium hydroxide in THF and methanol).

- Acidification using hydrochloric acid to yield the carboxylic acid form of the compound with a high yield (approximately 93%) .

Antiviral Activity

Research indicates that thiazole derivatives exhibit significant antiviral properties. A study focused on phenylthiazole compounds demonstrated that modifications at the para position of the phenyl ring significantly influenced antiviral activity against flaviviruses, including yellow fever virus. Compounds exhibiting over 50% inhibition at a concentration of 50 μM were deemed active, with further testing revealing effective EC50 values for viral replication inhibition .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Thiazole derivatives have shown promising results against several cancer cell lines:

- Cytotoxicity : The presence of electron-donating groups such as methyl at specific positions enhances cytotoxic activity. For example, compounds with IC50 values less than those of standard chemotherapeutics like doxorubicin indicate significant efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-431 | <10 |

| Lead Compound | A-431 | 12 |

| Doxorubicin | A-431 | 15 |

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that:

- The thiazole ring is crucial for biological activity.

- Substituents on the phenyl ring significantly affect potency; for instance, halogen substitutions can enhance activity.

- Methyl groups at specific positions improve metabolic stability and selectivity .

Case Studies

- Antiflaviviral Agents : In one study, a series of phenylthiazole derivatives were evaluated for their antiviral effects. The compound exhibited promising results in inhibiting viral replication and showed a favorable therapeutic index .

- Antitumor Studies : Another investigation into thiazole derivatives revealed that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIAPLYZWWLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624786 | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433283-22-8 | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433283-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.